TAS-103 dihydrochloride - 174634-09-4

TAS-103 dihydrochloride

Catalog Number: EVT-288050
CAS Number: 174634-09-4
Molecular Formula: C20H20ClN3O2
Molecular Weight: 369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS-103 is a synthetic quinoline derivative investigated for its antitumor activity. [, , , ] It belongs to a class of compounds known as dual topoisomerase I/II inhibitors, meaning it can inhibit the action of both topoisomerase I and topoisomerase II enzymes. [, , ] These enzymes are crucial for DNA replication and transcription processes, making them attractive targets for anticancer drug development. []

Synthesis Analysis
  • Multi-step synthesis involving an indeno[2,1-c]quinolin-7-one core: This method generally involves constructing the indenoquinoline framework through various reactions like Friedel-Crafts acylation followed by modifications to introduce desired substituents. [, ]
  • Three-component imino Diels-Alder reaction: This approach utilizes a one-pot reaction between an aniline, pyridine-2-carbaldehyde, and indene to create a tetrahydroindeno[2,1-c]quinoline intermediate, which is subsequently oxidized to obtain the indeno[2,1-c]quinoline derivative. This method offers a more efficient route to access diversely substituted TAS-103 analogues. []
  • Click chemistry-based synthesis: This novel method utilizes pyridine-stabilized ketenimine zwitterionic salts, synthesized via click chemistry from alkynes and sulfonyl azides. These salts exhibit similar reactivity to ketenimines and are used in a cascade sequence to access functionalized quinolines, including the core structure of TAS-103. []
Molecular Structure Analysis
  • Intercalation with DNA: TAS-103 interacts with DNA through intercalation, inserting itself between DNA base pairs. This interaction is suggested by various spectroscopic studies, including thermal melting, UV-Visible, and NMR spectroscopy. []
  • Stabilization of Topoisomerase-DNA Cleavable Complexes: TAS-103 acts as a topoisomerase poison by stabilizing the cleavable complexes formed between topoisomerase enzymes and DNA. This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. [, , ]
Mechanism of Action
  • Dual Topoisomerase I/II Inhibition: It inhibits both topoisomerase I and II, albeit with varying potency. This dual inhibition likely contributes to its broader spectrum of activity and potentially mitigates drug resistance development. [, , ]
  • Induction of Apoptosis: TAS-103 triggers apoptosis in cancer cells through various pathways, including caspase activation, mitochondrial dysfunction, and reactive oxygen species (ROS) generation. [, , ]
  • Modulation of Gene Transcription: Studies suggest that TAS-103 can influence gene transcription by modulating the activity of transcription factors like Sp1. It induces Sp1 acetylation in a p300-dependent manner, potentially impacting the expression of genes involved in cell survival and apoptosis. []
Physical and Chemical Properties Analysis
  • Appearance: TAS-103 is typically found as a dihydrochloride salt, which is a yellow solid. []
  • Solubility: It is soluble in water and some organic solvents. []
  • DNA Binding Affinity: TAS-103 exhibits significant binding affinity for DNA, comparable to other DNA intercalators like ethidium bromide. []
Applications
  • In vitro and In vivo Studies: Extensive research has been conducted to evaluate the antitumor activity of TAS-103 against various cancer cell lines and tumor models. [, , , , , , , ]
    • It demonstrates potent cytotoxicity against a broad range of cancer cell lines, including those resistant to other chemotherapeutic drugs. [, , , , ]
    • In vivo studies in animal models have shown promising results, with TAS-103 effectively inhibiting tumor growth and metastasis. [, ]
  • Drug Resistance: One notable advantage of TAS-103 is its efficacy against drug-resistant cancer cells, including those overexpressing P-glycoprotein or multidrug resistance-associated protein, which are often implicated in resistance to conventional chemotherapy. [, , , ]
  • Combination Therapy: Researchers have investigated the synergistic potential of TAS-103 in combination with other anticancer agents to enhance therapeutic efficacy. []
Future Directions
  • Development of Novel Analogues: Exploring structural modifications of TAS-103 could lead to the discovery of new analogues with improved potency, pharmacokinetic properties, and reduced toxicity. [, ]
  • Personalized Medicine: Identifying specific genetic or molecular markers that predict responsiveness to TAS-103 could facilitate personalized treatment approaches, maximizing efficacy and minimizing adverse effects. []
  • Combination Therapies: Further research is warranted to identify optimal combinations of TAS-103 with other anticancer agents or treatment modalities to enhance therapeutic outcomes. []

Demethyl-TAS-103 glucuronide (DM-TAS103-G)

  • Relevance: This metabolite was identified in the urine of patients treated with TAS-103, indicating metabolic processing of the parent drug via these pathways. [] The presence of DM-TAS103-G, along with other metabolites, suggests that urinary excretion is not the primary route of elimination for TAS-103. []

TAS-103 glucuronide (TAS-103-G)

  • Relevance: This metabolite is a major form of TAS-103 found in human urine after intravenous administration. [] The formation of TAS-103-G is primarily mediated by the enzyme uridine diphosphate glucuronosyltransferase isoform 1A1 (UGT1A1). []

TAS-103 glucuronide N-oxide (NO-TAS103-G)

  • Relevance: Identified as a minor metabolite of TAS-103 in human urine, indicating multiple metabolic pathways for the parent drug. []

Demethyl-TAS-103 (DM-TAS-103)

  • Relevance: This compound represents an early metabolic product of TAS-103, and its presence in urine indicates the activity of demethylation pathways in TAS-103 metabolism. []

TAS-103 N-oxide (NO-TAS-103)

  • Relevance: Identified as a minor metabolite of TAS-103 in human urine, suggesting N-oxidation as a metabolic pathway for this drug. []
  • Relevance: Camptothecin and SN-38 are often used as comparators to TAS-103 to assess the relative potency and efficacy of this dual topoisomerase I/II inhibitor. [, , , ] Some cell lines exhibit cross-resistance between TAS-103 and camptothecin, indicating potential overlap in their mechanisms of action or resistance pathways. []

Etoposide (VP-16)

  • Relevance: Etoposide serves as a reference compound when evaluating the topoisomerase II inhibitory activity of TAS-103. [, , , , , ] Cross-resistance between TAS-103 and etoposide is observed in certain cell lines, particularly those with reduced topoisomerase II activity. []

Doxorubicin (Adriamycin, ADM)

  • Relevance: Similar to etoposide, doxorubicin is frequently used as a comparative agent to evaluate the cytotoxicity and efficacy of TAS-103. [, , , , ] Cross-resistance patterns between TAS-103 and doxorubicin suggest potential shared resistance mechanisms. []

Cisplatin (CDDP)

  • Relevance: Cisplatin is often included in comparative studies to assess the broad-spectrum antitumor activity of TAS-103. [, , , ] Combination therapy with TAS-103 and cisplatin has been explored for potential synergistic effects. [, ]

Vincristine (VCR)

  • Relevance: Vincristine, along with other chemotherapy drugs like cisplatin and doxorubicin, is used as a comparator to assess the efficacy of TAS-103 against a range of cancer cells, including drug-resistant cell lines. [, ]

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)

  • Relevance: DACA is grouped with TAS-103 and other compounds like XR11576 as dual topoisomerase I/II inhibitors that share a similar mechanism of action by stabilizing topoisomerase-DNA cleavable complexes. []
  • Relevance: XR11576 is often compared to TAS-103 in terms of its efficacy against various tumor models and its ability to overcome multidrug resistance. [, ] Studies suggest that XR11576 may have a more favorable pharmacokinetic profile and potentially superior in vivo activity compared to TAS-103. []

XR5944

  • Relevance: Research comparing XR5944 and TAS-103 highlights the exceptional activity of XR5944 against various human and murine tumor cells, suggesting it might be a more potent topoisomerase poison. []
  • Relevance: Intoplicine, along with TAS-103 and the acridine derivative PZA, are recognized as potent dual topoisomerase I/II inhibitors with notable cytotoxic effects. [] These compounds are often grouped together due to their shared dual-targeting mechanism of action.

Pyrazoloacridine NSC 366140

  • Relevance: This compound is categorized alongside TAS-103 and other DNA intercalators, such as DACA and XR11576, as dual topoisomerase I/II inhibitors. []
  • Relevance: NK 109 represents a less well-defined structural class of dual topoisomerase I/II inhibitors. [] Unlike the DNA intercalators, the mechanism behind its dual inhibition is not entirely clear.

Modified camptothecin BN 80927

  • Relevance: BN 80927 highlights the possibility of modifying existing topoisomerase inhibitors to target both topoisomerase I and II. []

Modified epipodophyllotoxin tafluposide (F-11782)

  • Relevance: Similar to BN 80927, tafluposide demonstrates that modifications to established topoisomerase inhibitors can lead to dual-targeting compounds. [, ]

Properties

CAS Number

174634-09-4

Product Name

TAS-103 dihydrochloride

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H

InChI Key

YIXMZTZPXFTXTJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl

Solubility

soluble in water, not soluble in DMSO, not soluble in chloroform.

Synonyms

TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615.

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.